N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the fluorophenyl and tosyl groups in this compound enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that similar compounds, such as 4-quinolone derivatives, have a broad spectrum of pharmaceutical applications . They have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer .
Biochemical Pathways
Similar compounds, such as 4-quinolone derivatives, have been shown to interact with a variety of biochemical pathways, leading to their diverse biological and clinical applications .
Pharmacokinetics
A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives, which share some structural similarities, predicted good pharmacokinetics (adme) properties for these compounds . These properties can affect the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
Similar compounds, such as 4-quinolone derivatives, have been shown to have a broad range of effects, including the potential to cure and regulate various acute and chronic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with 6-methoxy-3-tosylquinoline under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of dyes and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity.
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Uniqueness
N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine stands out due to its unique combination of the fluorophenyl and tosyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-15-3-10-19(11-4-15)30(27,28)22-14-25-21-12-9-18(29-2)13-20(21)23(22)26-17-7-5-16(24)6-8-17/h3-14H,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRQBFCRAMQTGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.